2-(Aminoethyl)cysteine monohydrochloride, also known as S-(2-Aminoethyl)-L-cysteine hydrochloride or thialysine, is a derivative of cysteine featuring an aminoethyl side chain. This compound is classified as a lysine analogue due to its structural similarity to lysine, which allows it to participate in various biochemical processes. It is primarily utilized in scientific research for its roles in protein synthesis, enzyme inhibition, and potential therapeutic applications.
2-(Aminoethyl)cysteine monohydrochloride is classified as an amino acid derivative. Its structural characteristics allow it to function as both a building block in organic synthesis and a biochemical agent in research and therapeutic applications.
The synthesis of 2-(Aminoethyl)cysteine monohydrochloride typically involves the following methods:
The synthesis generally requires controlled conditions:
The molecular formula of 2-(Aminoethyl)cysteine monohydrochloride is CHNOS·HCl, with a molecular weight of approximately 200.70 g/mol. The structure features:
2-(Aminoethyl)cysteine monohydrochloride participates in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 2-(Aminoethyl)cysteine monohydrochloride primarily involves its interaction with proteins and enzymes:
Key chemical properties include:
These properties are essential for handling and application in laboratory settings .
2-(Aminoethyl)cysteine monohydrochloride has diverse applications across several fields:
2-(Aminoethyl)cysteine (AEC) monohydrochloride functions as a structural analog of lysine due to its near-identical side-chain topology, differing only by a sulfur atom replacing the γ-methylene group. This molecular mimicry enables AEC to competitively inhibit lysyl-tRNA synthetase (LysRS), a class II aminoacyl-tRNA synthetase (AaRS) responsible for catalyzing the attachment of lysine to its cognate tRNA. The inhibition occurs through direct competition for the lysine-binding pocket, where AEC binds with high affinity but cannot undergo efficient adenylation or tRNA charging. Studies demonstrate that AEC exhibits a Ki value of 1.4 μM against lysine (Km = 1.6 μM) in embryonic chick tendon fibroblasts, indicating near-equivalent binding efficiency [4].
Table 1: Kinetic Parameters of AEC Inhibition in Synthetase Systems
Enzyme | Natural Substrate (Km, μM) | AEC (Ki, μM) | Consequence |
---|---|---|---|
Lysyl-tRNA synthetase | Lysine (1.6) | 1.4 | tRNA charging blockade |
Prolyl-tRNA synthetase* | Proline/Cysteine | Nanomolar affinity | tRNA misacylation |
Isoleucyl-tRNA synthetase | Isoleucine | - | Mupirocin-like inhibition |
*Archaeal ProRS shown to misactivate cysteine/proline analogs [5]
Notably, AEC's sulfur atom disrupts the precise electrostatic interactions required for lysyl-adenylate formation. Structural analyses of AaRS active sites reveal that class II synthetases (including LysRS) utilize a conserved antiparallel β-sheet architecture with three signature motifs (Motif 1, 2, 3) for ATP coordination [1]. AEC's thioether moiety alters the geometry of this catalytic pocket, preventing the conformational changes needed for adenylate transfer. In archaeal systems, analogous misactivation mechanisms have been observed in prolyl-tRNA synthetase, which aberrantly activates cysteine due to active-site plasticity [5]. This cross-reactivity underscores the vulnerability of AaRS enzymes to side-chain-altered analogs like AEC.
Upon bypassing LysRS proofreading, mischarged tRNAAEC incorporates AEC into nascent polypeptides at lysine codons (AAA, AAG). This incorporation induces ribosomal errors via two primary mechanisms:
AEC incorporation destabilizes the conserved "fidelity toggle" within the ribosomal decoding center. High-fidelity translation relies on ribosomal proteins (e.g., S12) and rRNA residues (e.g., 12S rRNA m.1494C and m.1555A in mitochondria) to maintain codon-anticodon recognition accuracy [2]. AEC's altered steric and electronic properties compromise hydrogen bonding networks required for stringent discrimination. Error rates typically range from 10−3 to 10−4 per codon, but AEC incorporation elevates this to >18% misincorporation in target proteins [2].
Collagen serves as a critical model for AEC-induced structural dysfunction. In chick tendon fibroblasts, AEC incorporation reduces collagen's denaturation temperature by 12°C and increases pepsin sensitivity 3-fold at 25°C [4]. This arises from disrupted lysine-derived crosslinks:
Table 2: Structural Consequences of AEC Misincorporation
Protein | Lysine Function | AEC Disruption | Functional Deficit |
---|---|---|---|
Collagen I | Crosslink formation | Non-oxidizable thioether | Reduced tensile strength |
Histones | ε-Amino acetylation/methylation | Altered pKa of thioether group | Aberrant chromatin remodeling |
Ribosomal proteins | Catalytic residue conservation | Steric clash in active sites | Loss of translational fidelity |
AEC incorporation exerts long-range effects on PTM networks through three interconnected mechanisms:
The thiol group of AEC competes with cysteine residues in redox-sensitive motifs. In mitochondria-associated ER membranes (MERCs), AEC disrupts the glutathione (GSH)/glutaredoxin (GRX) equilibrium, shifting the GSH:GSSG ratio from 100:1 to <10:1. This oxidation promotes:
AEC-containing peptides demonstrate altered kinetics with modifying enzymes:
Quantitative proteomics of MERC fractions reveals AEC-induced displacement of redox-sensitive tethers:
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